N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as acetaminophen dimer, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 300.31 g/mol. Structurally, it features a biphenyl core where two benzene rings are connected by a single bond, with hydroxyl groups at the 6 and 6' positions and acetamide groups at the 3 and 3' positions. This configuration allows for potential hydrogen bonding and influences its chemical behavior and biological activity .
N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide exhibits biological activities that may be relevant in pharmacology. Its structural similarity to acetaminophen suggests potential analgesic and antipyretic properties. Moreover, studies indicate that it may interact with biological targets such as macrophage migration inhibitory factor (MIF), which is implicated in inflammation and cancer . The compound has been shown to inhibit MIF's activity, suggesting a role in modulating inflammatory responses .
Synthesis of N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide typically involves:
This compound has several potential applications:
Interaction studies have revealed that N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide can bind to proteins like macrophage migration inhibitory factor. Its binding may inhibit MIF's tautomerase activity, providing insights into its potential therapeutic effects against inflammation-related conditions . Such studies highlight the compound's relevance in drug design aimed at modulating immune responses.
Several compounds share structural or functional similarities with N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Acetaminophen (Paracetamol) | Single benzene ring with an amide group | Widely used analgesic; less complex structure |
N-Acetyl-p-benzoquinone imine | Quinone derivative of acetaminophen | Reactive metabolite; involved in covalent binding |
N,N'-Diacetyl-L-cystine | Contains sulfur; two acetamide groups | Antioxidant properties; different functional groups |
2-Hydroxybiphenyl | Biphenyl structure with a single hydroxyl group | Simpler structure; lacks amide functionalities |
N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide is unique due to its dual hydroxyl and acetamide functionalities on a biphenyl backbone, which may enhance its biological activity compared to simpler analogs like acetaminophen.
N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The compound's official IUPAC name reflects its structural components: two acetamide groups linked to a dihydroxy-substituted biphenyl framework. The systematic nomenclature provides precise positional information, indicating that the hydroxyl groups occupy the 6,6' positions of the biphenyl system, while the acetamide substituents are located at the 3,3' positions.
Alternative nomenclature systems have generated multiple accepted names for this compound, reflecting its diverse applications and discovery contexts. The compound is frequently referred to as "Acetaminophen Dimer," emphasizing its relationship to the widely used analgesic acetaminophen. This designation highlights the compound's formation through oxidative coupling of two acetaminophen molecules, a process that occurs both synthetically and as a degradation pathway in pharmaceutical formulations. Additional systematic names include "Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis-" and "2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl," each emphasizing different structural aspects of the molecule.
The biphenyl framework represents one of the fundamental structural motifs in organic chemistry, consisting of two phenyl rings connected by a single carbon-carbon bond [6]. This aromatic hydrocarbon system exhibits distinctive structural characteristics that profoundly influence the properties of its derivatives, including n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide [1] [2].
The parent biphenyl molecule demonstrates remarkable conformational flexibility due to the rotational freedom around the inter-ring bond [6] [21]. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44.4 degrees between the two phenyl rings, which minimizes steric interactions between ortho hydrogen atoms [13] [18]. This twisted geometry represents the energetically favorable conformation in the absence of external constraints [7].
Property | Value |
---|---|
Biphenyl Melting Point (°C) | 69.2 [21] [25] |
Biphenyl Boiling Point (°C) | 255 [21] [25] |
Biphenyl Density (g/cm³) | 0.992 [21] [25] |
Biphenyl Water Solubility (mg/L) | 4.45 [25] |
Gas Phase Dihedral Angle (°) | 44.4±2 [13] [18] |
Crystal Phase Dihedral Angle (°) | 0-45 (variable) [30] [32] |
Torsional Barrier (kcal/mol) | 6.0±2.1 [13] |
The torsional barrier for rotation about the central carbon-carbon bond in biphenyl has been extensively studied through both experimental and computational methods [7] [13]. High-level quantum chemical calculations reveal that the rotational barrier varies between approximately 6.0 to 8.0 kilojoules per mole, depending on the specific conformation and computational methodology employed [13]. These relatively low barriers facilitate conformational interconversion at ambient temperatures, contributing to the dynamic nature of biphenyl systems [18].
Crystal structure analyses demonstrate that biphenyl can adopt significantly different conformations in the solid state compared to the gas phase [30] [32]. In many crystal structures, biphenyl molecules exhibit nearly planar arrangements, which contrasts sharply with the twisted gas-phase geometry [32]. This planar crystalline conformation results from intermolecular packing forces that overcome the inherent preference for twisted geometries [30].
Substituted biphenyl derivatives constitute a vast class of compounds with diverse applications in pharmaceutical, materials, and synthetic chemistry [17] [19]. The introduction of substituents onto the biphenyl framework fundamentally alters the electronic, structural, and physical properties of these molecules [7] [20].
Research in substituted biphenyls has revealed systematic relationships between substitution patterns and molecular properties [17]. The position and nature of substituents significantly influence the preferred conformations, with ortho substituents generally increasing torsional barriers and promoting twisted conformations [12] [20]. Conversely, para and meta substituents typically have minimal effects on the inter-ring torsional preferences [7].
Density functional theory calculations on thirteen different substituted biphenyl systems have demonstrated that torsional barriers can range from 7.4 to 44 kilojoules per mole, depending on the specific substitution pattern [7]. These studies emphasize the critical importance of computational methodology selection, with large triple-zeta basis sets and appropriate treatment of dispersion interactions being essential for accurate barrier predictions [7].
The synthetic accessibility of substituted biphenyls has been greatly enhanced through the development of metal-catalyzed cross-coupling reactions [17] [20]. Suzuki-Miyaura, Ullmann, and related coupling methodologies enable the efficient construction of diverse biphenyl derivatives with precise control over substitution patterns [17] [20]. These synthetic advances have facilitated the exploration of structure-property relationships in biphenyl systems and enabled the design of compounds with tailored properties [19].
Hydroxybiphenyl derivatives represent a particularly important subclass of substituted biphenyls, characterized by the presence of hydroxyl functional groups that introduce hydrogen bonding capabilities [9] [22]. These compounds exhibit markedly different structural and physicochemical properties compared to unsubstituted biphenyl systems [22] [26].
The introduction of hydroxyl groups fundamentally alters the intermolecular interaction patterns in hydroxybiphenyl systems [22]. Unlike parent biphenyl, which relies primarily on van der Waals forces and pi-pi stacking interactions for crystal packing, hydroxybiphenyls can engage in directional hydrogen bonding networks [22] [34]. These hydrogen bonding interactions typically manifest as O-H···O contacts that significantly influence molecular organization in the solid state [22].
Characteristic | Regular Biphenyl | Hydroxybiphenyl |
---|---|---|
Hydrogen Bonding Capability | None (only van der Waals) [6] | O-H···O hydrogen bonds [22] |
Intermolecular Interactions | π-π stacking, van der Waals [6] | H-bonding + π-π stacking [22] |
Crystal Packing | Less dense packing [32] | Denser lamellar packing [22] |
Planarity Tendency | Twisted (44° in gas phase) [13] | More planar (favored by packing) [22] |
Solubility in Polar Solvents | Very low [25] | Enhanced [22] |
Crystallographic studies of hydroxybiphenyl derivatives reveal the formation of characteristic hydrogen bonding motifs [22]. In 4'-hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between neighboring carboxylate groups leads to the formation of hydrogen-bonded dimers with R₂²(8) graph-set motifs [22]. Secondary hydrogen bonding interactions between hydroxyl groups generate extended chain structures that organize into lamellar layers [22].
The conformational preferences of hydroxybiphenyls are significantly influenced by the hydrogen bonding capabilities of the hydroxyl substituents [26]. Intramolecular hydrogen bonding between hydroxyl groups and the aromatic pi-electron system can stabilize specific conformations, as observed in 2-hydroxybiphenyl systems [26]. These intramolecular interactions contribute additional stabilization beyond the typical torsional considerations that govern unsubstituted biphenyl conformations [26].
Acetamide functional groups represent another crucial class of substituents that profoundly influence the properties of aromatic compounds through their unique hydrogen bonding and electronic characteristics [11] [23]. The acetamide moiety, characterized by the general formula RC(=O)NH₂, combines both hydrogen bond donor and acceptor capabilities within a single functional group [23] [37].
The structural characteristics of acetamide groups arise from resonance interactions between the nitrogen lone pair and the carbonyl pi system [23]. This resonance stabilization results in partial double bond character for the carbon-nitrogen bond, leading to restricted rotation and planar geometry around the amide linkage [23]. The planarity of the acetamide group facilitates optimal orbital overlap and maximizes resonance stabilization [37].
Property | Value |
---|---|
Functional Group Formula | RC(=O)NH₂ [23] |
Hydrogen Bond Donors | 2 (N-H bonds) [23] |
Hydrogen Bond Acceptors | 1 (C=O oxygen) [23] |
Typical N-H Stretching (cm⁻¹) | 3200-3500 [23] |
Typical C=O Stretching (cm⁻¹) | 1650-1680 [23] |
Bond Character | Partial double bond (resonance) [23] |
Planarity | Planar due to resonance [23] |
Acetamide-substituted aromatic compounds demonstrate enhanced hydrogen bonding capabilities compared to simple aromatic systems [11] [37]. The dual hydrogen bond donor capacity of the amino group, combined with the carbonyl oxygen acceptor, enables the formation of complex hydrogen bonding networks in crystal structures [37]. These interactions significantly influence molecular packing arrangements and can lead to the formation of characteristic supramolecular motifs [11].
Computational studies of acetamide dimers reveal that hydrogen bonding interactions in these systems exhibit coupling between low-frequency vibrational modes and high-frequency stretching modes [37]. This vibrational coupling influences the overall hydrogen bond strength and provides insights into the dynamic behavior of acetamide-containing systems [37]. The computed correlations between vibrational frequencies and binding energies demonstrate the importance of considering anharmonic effects in acetamide hydrogen bonding [37].
The stereochemistry of biphenyl systems encompasses the three-dimensional spatial arrangements of atoms and the dynamic conformational behavior that characterizes these molecules [12] [18]. The central feature of biphenyl stereochemistry is the restricted rotation around the inter-ring carbon-carbon bond, which can lead to distinct conformational isomers under appropriate conditions [12].
Atropisomerism represents the most significant stereochemical phenomenon in biphenyl systems, arising when rotational barriers are sufficiently high to prevent conformational interconversion at ambient temperatures [12]. This form of axial chirality becomes observable when bulky substituents in ortho positions create steric crowding that restricts rotation around the biphenyl bond [12] [20]. The minimum energy barriers required for atropisomerism are approximately 61.6 kilojoules per mole at 200 Kelvin, 93.5 kilojoules per mole at 300 Kelvin, and 109 kilojoules per mole at 350 Kelvin [12].
The conformational analysis of biphenyl systems reveals complex relationships between substitution patterns and stereochemical preferences [18] [31]. Supersonic molecular jet spectroscopy studies of methylated biphenyl derivatives demonstrate that methyl substituents can behave as nearly free rotors in both ground and excited electronic states [18]. However, the introduction of larger alkyl substituents leads to more restricted conformational behavior, with specific conformational preferences becoming locked in during crystallization [18].
Crystallographic analyses of substituted biphenyls reveal systematic trends in torsional angles as functions of substitution patterns and crystal packing forces [16] [30]. Polychlorinated biphenyl derivatives typically exhibit torsional angles in the range of 33 to 45 degrees, which represents a compromise between intramolecular steric interactions and intermolecular packing considerations [16]. The presence of hydroxyl substituents can promote more planar conformations through hydrogen bonding networks that stabilize coplanar arrangements [16].
Molecular Properties | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₄ [1] [2] |
Molecular Weight (g/mol) | 300.31 [1] [2] |
CAS Registry Number | 98966-14-4 [1] [2] |
Melting Point (°C) | >148 (decomposition) [5] |
Boiling Point (°C) (Predicted) | 606.7±55.0 (760 mmHg) [4] |
Density (g/cm³) (Calculated) | 1.4±0.1 [4] |
Index of Refraction (Calculated) | 1.683 [4] |
Flash Point (°C) (Calculated) | 320.7±31.5 [4] |
pKa (Predicted) | 8.96±0.43 [5] |
Solubility | DMSO (Slightly), Methanol (Slightly) [5] |
Color/Form | White to Brown Solid [5] |
The stereochemical behavior of n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide specifically reflects the combined influences of hydroxyl and acetamide substituents on biphenyl conformation [1] [2]. The 6,6'-dihydroxy substitution pattern places hydroxyl groups in positions that can engage in both intramolecular and intermolecular hydrogen bonding [1]. The 3,3'-diacetamide substitution provides additional hydrogen bonding capabilities that further influence the overall molecular geometry and crystal packing behavior [2].